molecular formula C34H68O2 B1165912 RESTRICTION ENDONUCLEASE SNAB I FROM*SPH AEROTILUS N CAS No. 103780-21-8

RESTRICTION ENDONUCLEASE SNAB I FROM*SPH AEROTILUS N

Cat. No.: B1165912
CAS No.: 103780-21-8
InChI Key:
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Description

Restriction endonuclease SnaB I from Sphaerotilus aerotilus N is an enzyme that recognizes and cleaves specific DNA sequences. It is widely used in molecular biology for its ability to cut DNA at specific sites, facilitating various genetic manipulations and analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Restriction endonuclease SnaB I is typically produced using recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector and introduced into a host organism, usually Escherichia coli. The host cells are then cultured under conditions that promote the expression of the enzyme. The enzyme is subsequently purified from the host cells using chromatographic techniques.

Industrial Production Methods: Industrial production of restriction endonuclease SnaB I involves large-scale fermentation of the recombinant Escherichia coli strain carrying the SnaB I gene. The fermentation process is optimized to maximize enzyme yield, and the enzyme is purified using a combination of affinity and ion-exchange chromatography.

Chemical Reactions Analysis

Types of Reactions: Restriction endonuclease SnaB I primarily undergoes hydrolysis reactions, where it cleaves the phosphodiester bonds within DNA molecules. This enzyme does not typically participate in oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The enzyme requires specific buffer conditions for optimal activity. A common buffer composition includes potassium acetate, tris-acetate, magnesium acetate, and recombinant albumin at a pH of 7.9. The reaction is typically carried out at 37°C.

Major Products Formed: The primary products of the reaction catalyzed by restriction endonuclease SnaB I are DNA fragments with blunt ends. The enzyme cleaves the DNA at the recognition site, producing two separate DNA molecules.

Scientific Research Applications

Chemistry: In chemistry, restriction endonuclease SnaB I is used to study DNA-protein interactions and to map DNA sequences. It is also employed in the construction of recombinant DNA molecules.

Biology: In biology, the enzyme is used for gene cloning, DNA sequencing, and genetic engineering. It facilitates the insertion of genes into plasmids and other vectors, enabling the study of gene function and expression.

Medicine: In medicine, restriction endonuclease SnaB I is used in diagnostic techniques such as restriction fragment length polymorphism (RFLP) analysis. It is also employed in the development of gene therapies and the production of recombinant proteins.

Industry: In industry, the enzyme is used in the production of genetically modified organisms (GMOs) and in the manufacture of biopharmaceuticals. It is also utilized in the development of DNA-based biosensors.

Mechanism of Action

Restriction endonuclease SnaB I recognizes a specific DNA sequence and binds to it. The enzyme then cleaves the phosphodiester bonds within the DNA, producing blunt-ended DNA fragments. The cleavage occurs through a hydrolysis reaction, where a water molecule is used to break the bond between adjacent nucleotides. The enzyme’s activity is dependent on the presence of magnesium ions, which are required for catalysis.

Comparison with Similar Compounds

Similar Compounds:

  • BstSNI
  • Eco105I

Uniqueness: Restriction endonuclease SnaB I is unique in its recognition sequence and cleavage pattern. Unlike some other restriction enzymes that produce sticky ends, SnaB I generates blunt ends, which can be advantageous in certain cloning applications. Additionally, the enzyme’s high specificity and efficiency make it a valuable tool in molecular biology.

Properties

CAS No.

103780-21-8

Molecular Formula

C34H68O2

Molecular Weight

0

Origin of Product

United States

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